molecular formula C16H19NO2S2 B11796985 2-(Thiophen-3-yl)-1-tosylpiperidine

2-(Thiophen-3-yl)-1-tosylpiperidine

Cat. No.: B11796985
M. Wt: 321.5 g/mol
InChI Key: XSBGTEGUTCKLBW-UHFFFAOYSA-N
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Description

2-(Thiophen-3-yl)-1-tosylpiperidine is a compound that features a thiophene ring attached to a piperidine ring, which is further substituted with a tosyl group. Thiophene is a sulfur-containing heterocycle known for its aromatic properties and is widely used in medicinal chemistry and material science. Piperidine is a six-membered ring containing nitrogen, commonly found in many alkaloids and synthetic compounds. The tosyl group (p-toluenesulfonyl) is a common protecting group in organic synthesis, known for its electron-withdrawing properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-3-yl)-1-tosylpiperidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the Tosyl Group: The piperidine ring is then tosylated using tosyl chloride (p-toluenesulfonyl chloride) in the presence of a base such as pyridine or triethylamine.

    Attachment of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a suitable palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-3-yl)-1-tosylpiperidine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The tosyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The tosyl group can be substituted with other nucleophiles, such as amines or alcohols, under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, alcohols, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Methyl-substituted piperidine.

    Substitution: Piperidine derivatives with various substituents replacing the tosyl group.

Scientific Research Applications

2-(Thiophen-3-yl)-1-tosylpiperidine has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-(Thiophen-3-yl)-1-tosylpiperidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by the thiophene and piperidine rings. The tosyl group can influence the compound’s electronic properties, affecting its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-(Thiophen-2-yl)-1-tosylpiperidine: Similar structure but with the thiophene ring attached at the 2-position.

    2-(Furan-3-yl)-1-tosylpiperidine: Similar structure but with a furan ring instead of a thiophene ring.

    2-(Pyridin-3-yl)-1-tosylpiperidine: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

2-(Thiophen-3-yl)-1-tosylpiperidine is unique due to the specific positioning of the thiophene ring at the 3-position, which can influence its electronic properties and reactivity. The combination of the thiophene, piperidine, and tosyl groups provides a versatile scaffold for various chemical modifications and applications.

Properties

Molecular Formula

C16H19NO2S2

Molecular Weight

321.5 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-2-thiophen-3-ylpiperidine

InChI

InChI=1S/C16H19NO2S2/c1-13-5-7-15(8-6-13)21(18,19)17-10-3-2-4-16(17)14-9-11-20-12-14/h5-9,11-12,16H,2-4,10H2,1H3

InChI Key

XSBGTEGUTCKLBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CSC=C3

Origin of Product

United States

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